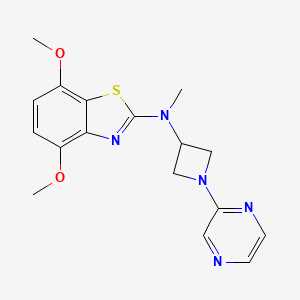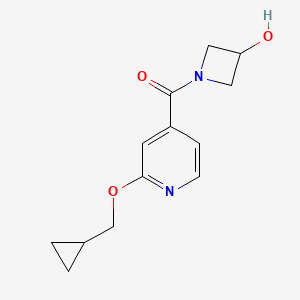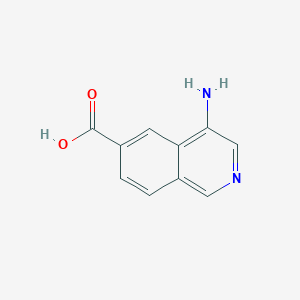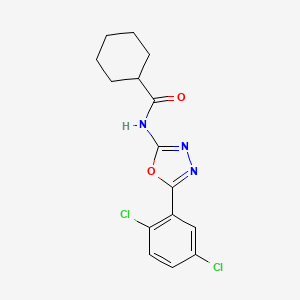
4,7-Dimethoxy-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1,3-benzothiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7-Dimethoxy-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1,3-benzothiazol-2-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. It is a benzothiazole derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments.
Mécanisme D'action
The mechanism of action of 4,7-Dimethoxy-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1,3-benzothiazol-2-amine is not fully understood. However, it has been suggested that it exerts its antibacterial activity by inhibiting the synthesis of bacterial cell walls. Additionally, it has been suggested that it exerts its anticancer activity by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to possess significant biochemical and physiological effects. It has been shown to inhibit the growth of bacterial strains, induce apoptosis in cancer cells, and possess significant anti-inflammatory activity. Additionally, it has been shown to possess significant antioxidant activity, making it a potential candidate for the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
4,7-Dimethoxy-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1,3-benzothiazol-2-amine possesses several advantages and limitations for lab experiments. One of the main advantages is its significant antibacterial activity, which makes it a potential candidate for the development of new antibiotics. Additionally, its anticancer and anti-inflammatory activities make it a potential candidate for the development of new cancer and inflammatory disease treatments. However, one of the main limitations is its relatively low solubility in water, which can make it difficult to work with in lab experiments.
Orientations Futures
There are several future directions for the research on 4,7-Dimethoxy-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1,3-benzothiazol-2-amine. One potential direction is the development of new antibiotics based on its antibacterial activity. Additionally, further research is needed to fully understand its mechanism of action and to develop new treatments for cancer and inflammatory diseases based on its anticancer and anti-inflammatory activities. Finally, further research is needed to improve its solubility in water to make it more accessible for lab experiments.
Méthodes De Synthèse
The synthesis of 4,7-Dimethoxy-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1,3-benzothiazol-2-amine has been achieved through various methods. One of the most commonly used methods involves the reaction of 2-aminothiophenol with 2-bromoacetophenone to form 2-(2-phenyl-2-oxoethylthio)aniline. This compound is then reacted with methyl iodide to form 4-methoxy-7-phenyl-2-(2-phenyl-2-oxoethylthio)benzothiazole, which is further reacted with pyrazine and azetidine to form the final product.
Applications De Recherche Scientifique
4,7-Dimethoxy-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1,3-benzothiazol-2-amine has been studied for its potential applications in the field of medicine. It has been shown to possess significant antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, it has been studied for its potential anticancer activity, with promising results in vitro. It has also been shown to possess significant anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
4,7-dimethoxy-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1,3-benzothiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2S/c1-21(11-9-22(10-11)14-8-18-6-7-19-14)17-20-15-12(23-2)4-5-13(24-3)16(15)25-17/h4-8,11H,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCGWRZFMXMOWMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NC=CN=C2)C3=NC4=C(C=CC(=C4S3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![propyl 4-[[(3E)-3-(4-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)-5-methyl-1,2-dihydropyrazol-4-yl]oxy]benzoate](/img/structure/B2746240.png)



![4-tert-butyl-N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2746248.png)
![N'-[(1E)-(1H-indol-3-yl)methylidene]quinoline-6-carbohydrazide](/img/structure/B2746249.png)
![5-Formyl-N-[(3-hydroxyphenyl)methyl]-N,2,4-trimethylbenzamide](/img/structure/B2746251.png)

![6,7-dimethoxy-1-[(4-methyl-2-oxochromen-7-yl)oxymethyl]-N-(2-methylphenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide](/img/structure/B2746254.png)


![N'-[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-N'-methyl-3-(trifluoromethyl)benzenecarbohydrazide](/img/structure/B2746260.png)
